molecular formula C11H15BrN2O2 B13553158 tert-Butyl (2-amino-5-bromophenyl)carbamate

tert-Butyl (2-amino-5-bromophenyl)carbamate

Cat. No.: B13553158
M. Wt: 287.15 g/mol
InChI Key: OFRKUXYPFIXJMI-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-5-bromophenyl)carbamate is an organic compound that belongs to the class of carbamates. It is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound is characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-amino-5-bromophenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromoaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions for several hours. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction parameters such as temperature, pressure, and solvent choice can be optimized to achieve the desired product quality and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-5-bromophenyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylcarbamates, while oxidation and reduction can lead to the formation of nitro or hydroxyl derivatives.

Scientific Research Applications

tert-Butyl (2-amino-5-bromophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme inhibition and protein interactions due to its ability to form stable carbamate derivatives.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anti-cancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-5-bromophenyl)carbamate involves its interaction with biological molecules, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The presence of the bromine atom and the carbamate group enhances its reactivity and binding affinity to target molecules. The specific pathways and molecular targets depend on the context of its application, such as in drug development or biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (2-bromophenyl)carbamate
  • tert-Butyl (2-amino-3-methylphenyl)carbamate

Uniqueness

tert-Butyl (2-amino-5-bromophenyl)carbamate is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This combination allows for a wide range of chemical modifications and applications. The bromine atom provides a site for further functionalization through substitution reactions, while the amino group can participate in various coupling and condensation reactions. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-(2-amino-5-bromophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRKUXYPFIXJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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